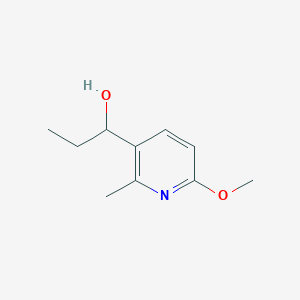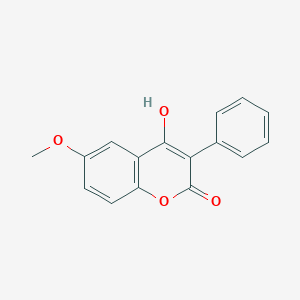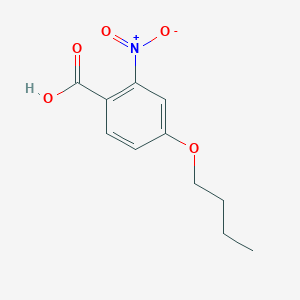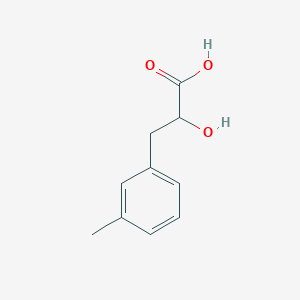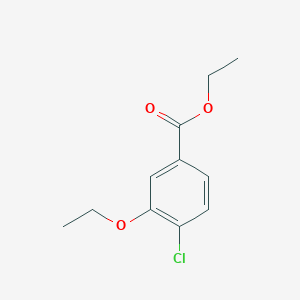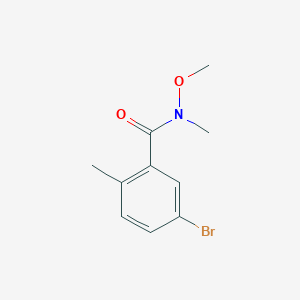
5-bromo-N-methoxy-N,2-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-methoxy-N,2-dimethylbenzamide is a chemical compound belonging to the class of benzamides It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position on the benzene ring, along with methoxy and methyl groups attached to the amide nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-methoxy-N,2-dimethylbenzamide typically involves the following steps:
Bromination: The starting material, 2-methylbenzoic acid, undergoes bromination to introduce a bromine atom at the 5th position.
Amidation: The brominated product is then subjected to amidation with N-methoxy-N-methylamine to form the desired benzamide.
The reaction conditions for these steps may include the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride for the bromination step. The amidation reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-methoxy-N,2-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are applied.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can produce different functionalized derivatives.
Applications De Recherche Scientifique
5-bromo-N-methoxy-N,2-dimethylbenzamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-bromo-N-methoxy-N,2-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the amide nitrogen can enhance its binding affinity to these targets, leading to modulation of their activity. The bromine atom at the 5th position may also play a role in stabilizing the compound’s interaction with its targets through halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methoxy-N-methylbenzamide: Lacks the bromine and methyl substituents, making it less sterically hindered.
N-methoxy-N-methyl-5-bromo-2-chlorobenzamide: Contains a chlorine atom instead of a methyl group at the 2nd position, which can alter its reactivity and binding properties.
N-methoxy-N-methyl-5-bromo-2-fluorobenzamide: The presence of a fluorine atom can significantly affect its electronic properties and interactions with molecular targets.
Uniqueness
5-bromo-N-methoxy-N,2-dimethylbenzamide is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and methyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H12BrNO2 |
|---|---|
Poids moléculaire |
258.11 g/mol |
Nom IUPAC |
5-bromo-N-methoxy-N,2-dimethylbenzamide |
InChI |
InChI=1S/C10H12BrNO2/c1-7-4-5-8(11)6-9(7)10(13)12(2)14-3/h4-6H,1-3H3 |
Clé InChI |
ZJAGXJWJPPDLOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Br)C(=O)N(C)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
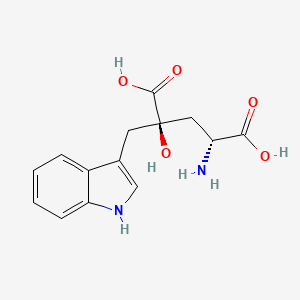
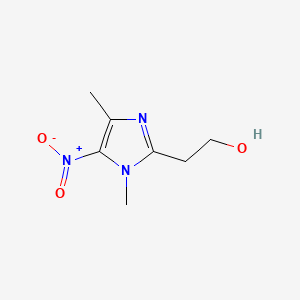
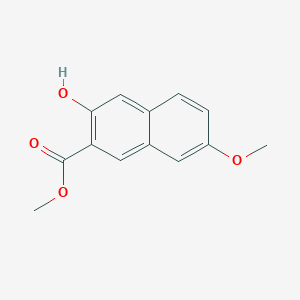



![7-bromo-1H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B8729698.png)

